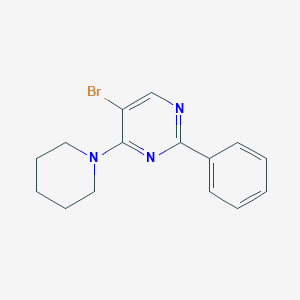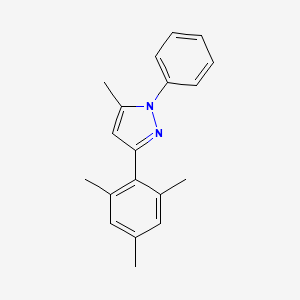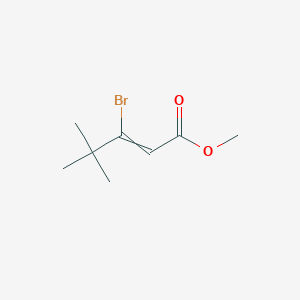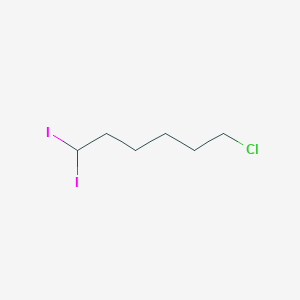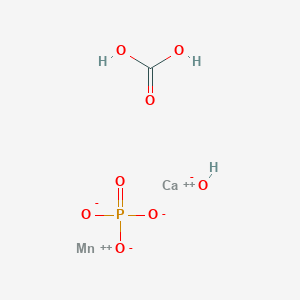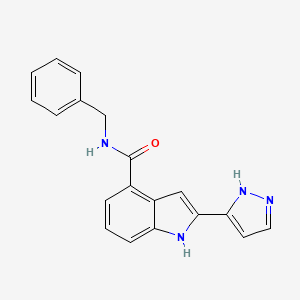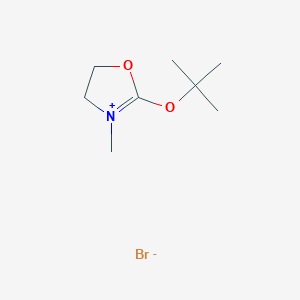![molecular formula C5H10O4 B14217933 [(1-Hydroxypropan-2-yl)oxy]acetic acid CAS No. 532927-06-3](/img/structure/B14217933.png)
[(1-Hydroxypropan-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(1-Hydroxypropan-2-yl)oxy]acetic acid can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where 1,2-propanediol and acetic acid are reacted in the presence of a catalyst under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Acetic acid and propanoic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Similar in structure but contains a tert-butoxycarbonyl group instead of a hydroxypropan-2-yl group.
Acetic acid: A simpler carboxylic acid with a similar ester linkage.
Propylene glycol 2-acetate: Another ester of propylene glycol with acetic acid.
Uniqueness
[(1-Hydroxypropan-2-yl)oxy]acetic acid is unique due to its specific ester linkage and its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
532927-06-3 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2-(1-hydroxypropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
NEHKSRUKLPVHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


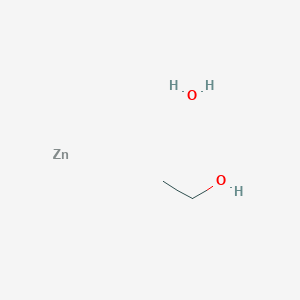
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

